molecular formula C7H9ClN2O2 B2531126 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1006483-04-0

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2531126
CAS No.: 1006483-04-0
M. Wt: 188.61
InChI Key: ZHNILXQNUSZZEY-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse pharmacological effects . The downstream effects of these interactions need to be studied further.

Result of Action

Pyrazole derivatives are known to have a broad range of biological and pharmacological activities . The specific effects of this compound need to be studied further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid under catalytic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological and chemical properties .

Scientific Research Applications

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNILXQNUSZZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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